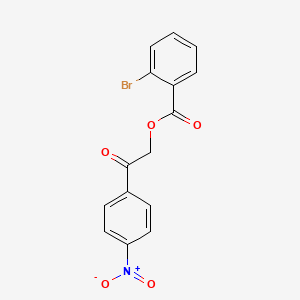
(16E)-16-(1,3-benzodioxol-5-ylmethylidene)-3-methoxyestra-1(10),2,4-trien-17-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(16E)-16-(1,3-benzodioxol-5-ylmethylidene)-3-methoxyestra-1(10),2,4-trien-17-ol is a synthetic organic compound that belongs to the class of estrogens. Estrogens are steroid hormones that play a crucial role in the regulation of the reproductive system and secondary sexual characteristics. This compound is characterized by its unique structure, which includes a benzodioxole moiety and a methoxy group attached to the estrane skeleton.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (16E)-16-(1,3-benzodioxol-5-ylmethylidene)-3-methoxyestra-1(10),2,4-trien-17-ol typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization.
Attachment to the Estrane Skeleton: The benzodioxole moiety is then attached to the estrane skeleton through a series of reactions, including Friedel-Crafts alkylation and subsequent functional group transformations.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(16E)-16-(1,3-benzodioxol-5-ylmethylidene)-3-methoxyestra-1(10),2,4-trien-17-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, (16E)-16-(1,3-benzodioxol-5-ylmethylidene)-3-methoxyestra-1(10),2,4-trien-17-ol can be used as a precursor for the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of estrogens on cellular processes. It can serve as a tool to investigate hormone-receptor interactions and signal transduction pathways.
Medicine
In medicine, this compound may have potential therapeutic applications. It can be explored for its effects on hormone-related conditions, such as hormone replacement therapy or cancer treatment.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and other estrogen-related products. Its synthesis and modification can lead to the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of (16E)-16-(1,3-benzodioxol-5-ylmethylidene)-3-methoxyestra-1(10),2,4-trien-17-ol involves binding to estrogen receptors. Upon binding, it can activate or inhibit the transcription of target genes, leading to various physiological effects. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in regulating gene expression and cellular functions.
類似化合物との比較
Similar Compounds
Estradiol: A natural estrogen with a similar structure but lacking the benzodioxole moiety.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, differing in the presence of an ethinyl group.
Diethylstilbestrol: A synthetic non-steroidal estrogen with a different structural framework.
Uniqueness
(16E)-16-(1,3-benzodioxol-5-ylmethylidene)-3-methoxyestra-1(10),2,4-trien-17-ol is unique due to its benzodioxole moiety and methoxy group, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to estrogen receptors and influence its metabolic stability and activity.
特性
分子式 |
C27H30O4 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
(16E)-16-(1,3-benzodioxol-5-ylmethylidene)-3-methoxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C27H30O4/c1-27-10-9-21-20-7-5-19(29-2)13-17(20)4-6-22(21)23(27)14-18(26(27)28)11-16-3-8-24-25(12-16)31-15-30-24/h3,5,7-8,11-13,21-23,26,28H,4,6,9-10,14-15H2,1-2H3/b18-11+ |
InChIキー |
JFDHIMAJTWDPBB-WOJGMQOQSA-N |
異性体SMILES |
CC12CCC3C(C1C/C(=C\C4=CC5=C(C=C4)OCO5)/C2O)CCC6=C3C=CC(=C6)OC |
正規SMILES |
CC12CCC3C(C1CC(=CC4=CC5=C(C=C4)OCO5)C2O)CCC6=C3C=CC(=C6)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10892330.png)
![(2Z,5E)-5-[(1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10892332.png)
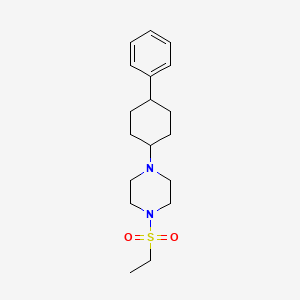
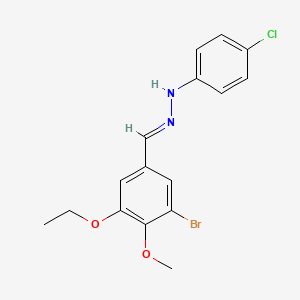
![2-[(5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10892339.png)
![N'-[(E)-(3-chloro-4-nitrophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B10892349.png)
![{2-ethoxy-4-[(E)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B10892364.png)
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromo-6-methoxyphenol](/img/structure/B10892366.png)
![N-(2-Ethylphenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B10892380.png)
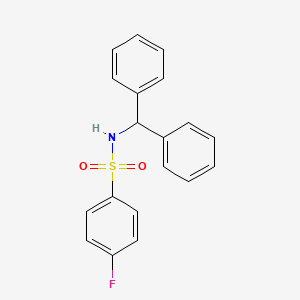
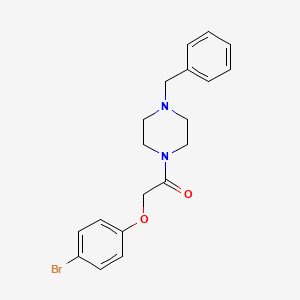
![(5-Bromofuran-2-yl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B10892396.png)
![(2E)-2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10892404.png)
